molecular formula C10H16ClNO B3211433 Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride CAS No. 108864-29-5

Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride

Cat. No.: B3211433
CAS No.: 108864-29-5
M. Wt: 201.69 g/mol
InChI Key: CUUNFALQLFGMQK-UHFFFAOYSA-M
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Description

Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is commonly used in various applications due to its surfactant properties. This compound is known for its ability to act as a detergent, disinfectant, and antiseptic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride typically involves the reaction of dimethylamine with benzyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Dimethylamine and benzyl chloride.

    Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated and purified through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often obtained in the form of a crystalline solid or concentrated solution.

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halide exchange reactions are typically carried out using sodium or potassium salts of the desired anion.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted quaternary ammonium salts.

Scientific Research Applications

Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: This compound is employed in cell culture studies as a disinfectant.

    Medicine: It is used in the formulation of antiseptic solutions and disinfectants.

    Industry: It is utilized in the production of detergents, fabric softeners, and personal care products.

Mechanism of Action

The mechanism of action of Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as a disinfectant and antiseptic. The molecular targets include phospholipids and proteins in the cell membrane.

Comparison with Similar Compounds

Similar Compounds

  • Benzenaminium, 2-hydroxy-N,N,N-trimethyl-, chloride
  • Benzenaminium, N,N-dimethyl-, chloride
  • Benzenaminium, N-(2-hydroxyethyl)-N-methyl-, chloride

Uniqueness

Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride is unique due to its specific structure, which imparts distinct surfactant properties. The presence of the hydroxyethyl group enhances its solubility and effectiveness as a detergent and disinfectant compared to other similar compounds.

Properties

IUPAC Name

2-hydroxyethyl-dimethyl-phenylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO.ClH/c1-11(2,8-9-12)10-6-4-3-5-7-10;/h3-7,12H,8-9H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUNFALQLFGMQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)C1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50762848
Record name N-(2-Hydroxyethyl)-N,N-dimethylanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50762848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108864-29-5
Record name N-(2-Hydroxyethyl)-N,N-dimethylanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50762848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
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Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
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Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
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Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
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Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride

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